molecular formula C5H2BrCl2N B1376529 3-Bromo-4,5-dichloropyridine CAS No. 1001056-83-2

3-Bromo-4,5-dichloropyridine

Cat. No.: B1376529
CAS No.: 1001056-83-2
M. Wt: 226.88 g/mol
InChI Key: YPRODAZVOKKURG-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloropyridine is an organohalide compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Bromo-4,5-dichloropyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the this compound to a palladium complex . The resulting changes include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves a series of reactions that lead to the formation of new carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including pharmaceuticals and materials science .

Pharmacokinetics

Given its use as a reagent in chemical reactions, it’s likely that these properties would be influenced by factors such as the reaction conditions and the presence of other compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In addition, some diacylhydrazine derivatives containing a 3-bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is similar to this compound, have shown insecticidal activities against certain species .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions in the SM cross-coupling reaction, such as temperature and the presence of other reagents . Additionally, the compound’s stability and reactivity can be affected by factors such as pH and the presence of light or oxygen .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in halogenation reactions, where it can act as a substrate for enzymes that catalyze the incorporation of halogen atoms into organic molecules. Additionally, this compound can interact with nucleophilic biomolecules, leading to the formation of covalent bonds that modify the structure and function of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving halogenated compounds. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the production and utilization of cellular metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. This compound can also affect metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of cellular metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 4,5-dichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4,5-dichloropyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Bromo-4,5-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridines, the presence of the bromine atom at the 3-position enhances its utility in coupling reactions and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-4,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRODAZVOKKURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738940
Record name 3-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001056-83-2
Record name 3-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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